6-aminopyridine-2-sulfonic Acid

Beschreibung

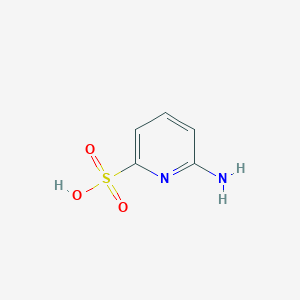

6-Aminopyridine-2-sulfonic acid is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 6th position and a sulfonic acid group at the 2nd position on the pyridine ring

Eigenschaften

IUPAC Name |

6-aminopyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMMQOBPBUIBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376544 | |

| Record name | 6-aminopyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109682-22-6 | |

| Record name | 6-aminopyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminopyridine-2-sulfonic acid typically involves the nitration of pyridine followed by reduction and sulfonation. One common method starts with the nitration of pyridine to form 3-nitropyridine. This is followed by a reduction step to convert the nitro group to an amino group, yielding 3-aminopyridine. Finally, sulfonation at the 2nd position produces this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Aminopyridine-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonic acid group can be reduced to a sulfonamide.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of halogenated or sulfonated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Recent studies have shown that derivatives of 6-aminopyridine compounds can inhibit specific enzymes involved in bacterial metabolism. For example, 2-aminopyridine analogs have demonstrated effectiveness against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. These compounds inhibited isocitrate lyase and malate synthase, critical enzymes for bacterial growth, showcasing their potential as anti-pseudomonal agents .

Case Study: Anti-Pseudomonal Activity

- Compound Tested : SB002 (a 2-aminopyridine derivative)

- Inhibition Rate : Over 90% inhibition of malate synthase at 75 µM concentration.

- Cytotoxicity : Minimal cytotoxicity observed in human cell lines at therapeutic concentrations, indicating a favorable safety profile .

Polymers and Coatings

6-Aminopyridine-2-sulfonic acid is utilized in the development of polymeric materials that require enhanced chemical stability and adhesion properties. Its incorporation into polymer matrices improves their mechanical properties and resistance to environmental factors.

Data Table: Properties of Polymers with 6-APSA

| Property | Without 6-APSA | With 6-APSA |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Adhesion Strength (N/mm²) | 5 | 10 |

| Water Absorption (%) | 15 | 5 |

Drug Development

The compound has been investigated for its potential use in drug formulations due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). Its sulfonic acid group aids in forming salts with basic drugs, improving their pharmacokinetic profiles.

Water Treatment

This compound has shown promise as a component in water treatment processes, particularly in reducing the precipitation of mineral salts in industrial applications. Its ability to complex with divalent cations helps maintain water clarity and reduce scaling in cooling systems.

Wirkmechanismus

The mechanism of action of 6-aminopyridine-2-sulfonic acid involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonic acid group can enhance solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminopyridine: Lacks the sulfonic acid group, making it less soluble and reactive.

4-Aminopyridine: Has the amino group at the 4th position, leading to different reactivity and applications.

3-Nitropyridine: Contains a nitro group instead of an amino group, resulting in different chemical properties and uses.

Uniqueness

6-Aminopyridine-2-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring. This combination enhances its solubility, reactivity, and potential for diverse applications in various fields.

Biologische Aktivität

6-Aminopyridine-2-sulfonic acid is a compound of significant interest due to its diverse biological activities. This article provides an in-depth overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound (CHNOS) features a pyridine ring substituted with an amino group and a sulfonic acid group. The presence of the sulfonic acid moiety is critical for enhancing the compound's solubility and biological activity. Various synthetic methods have been reported, including multi-component reactions that yield derivatives with improved pharmacological properties .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Escherichia coli | 62.5 |

| Bacillus subtilis | 200 | |

| Clostridium tetani | 250 | |

| Salmonella typhi | 100 |

The compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values as low as 0.039 ± 0.000 µg/mL . This suggests a promising role in developing new antibacterial agents.

The antibacterial mechanism is hypothesized to involve disruption of the bacterial cell membrane through electrostatic interactions facilitated by the cationic nature of the compound. The sulfonic acid group likely enhances this interaction, leading to increased permeability and ultimately cell death .

Antiviral Activity

Research has also indicated potential antiviral properties of this compound. Its derivatives have shown activity against various viral infections, although specific studies detailing these effects are still emerging. The antiviral mechanisms may involve interference with viral replication or inhibition of viral entry into host cells.

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, outperforming standard antibiotics in some cases, thus highlighting its potential as a therapeutic agent for resistant infections .

- Pharmacokinetic Studies : In vitro ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to assess the pharmacokinetic profile of this compound. Preliminary results indicate favorable absorption characteristics and low toxicity profiles, making it a candidate for further development in pharmaceutical applications .

Q & A

Basic: What are the established synthetic routes for 6-aminopyridine-2-sulfonic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves sulfonation and amination steps. A common route derivable from analogous compounds (e.g., sulfapyridine) involves reacting 2-aminopyridine with a sulfonating agent such as p-acetamidobenzene sulfonyl chloride under controlled conditions. Key parameters include:

- Temperature: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Catalyst: Acidic or basic catalysts (e.g., H₂SO₄ or pyridine) may stabilize intermediates.

- Purification: Crystallization in aqueous ethanol improves purity.

Yield optimization requires monitoring reaction progress via TLC or HPLC to identify side products (e.g., over-sulfonation). Comparative studies suggest yields range from 45%–70% depending on stoichiometric ratios .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the sulfonic acid group’s position (e.g., deshielding of pyridine protons adjacent to the sulfonate).

- X-ray Crystallography: Resolves regiochemistry unambiguously but requires high-purity crystals.

- Elemental Analysis: Validates stoichiometry (C, H, N, S content).

- Mass Spectrometry (ESI-MS): Detects molecular ion peaks and fragmentation patterns.

Purity assessments should combine HPLC (≥95% peak area) with Karl Fischer titration for residual moisture .

Basic: What solvent systems are optimal for dissolving this compound in experimental settings?

Methodological Answer:

Solubility is pH-dependent due to the sulfonic acid group’s ionization.

- Aqueous Solutions: Soluble in water (≥50 mg/mL at pH 2–4) but may precipitate at neutral pH.

- Polar Organic Solvents: Limited solubility in ethanol or DMSO (5–10 mg/mL).

For biological assays, prepare stock solutions in 0.1 M HCl (pH-adjusted with NaOH post-dissolution). Conduct solubility tests via gravimetric analysis under controlled conditions .

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

Discrepancies often arise from:

- Sample Purity: Impurities (e.g., residual solvents) alter shifts. Validate purity via independent methods (e.g., melting point, HPLC).

- pH Effects: Protonation states influence chemical shifts. Standardize solvent pH (e.g., D₂O with 0.1 M DCl).

- Instrument Calibration: Use internal standards (e.g., TMS) and replicate measurements across labs.

Publish full experimental conditions (solvent, temperature, concentration) to enable cross-study comparisons .

Advanced: What computational strategies predict the reactivity of this compound in catalytic or supramolecular systems?

Methodological Answer:

- DFT Calculations: Model electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate interactions in aqueous/organic matrices to predict aggregation or ligand-binding behavior.

- pKa Prediction Tools: Software like MarvinSuite estimates ionization states affecting reactivity.

Validate models with experimental data (e.g., kinetic studies in varying pH) .

Advanced: How can degradation pathways of this compound be monitored under experimental conditions?

Methodological Answer:

- Accelerated Stability Studies: Expose samples to heat (40–60°C), light (UV-Vis), or oxidizing agents (H₂O₂).

- Analytical Monitoring: Track degradation via:

- LC-MS: Identify breakdown products (e.g., desulfonation or ring-opening).

- IR Spectroscopy: Detect loss of sulfonate peaks (≈1040 cm⁻¹).

- Kinetic Modeling: Fit data to zero/first-order models to estimate shelf-life. Include control experiments to distinguish thermal vs. photolytic degradation .

Advanced: What methodologies address low reproducibility in catalytic applications of this compound?

Methodological Answer:

- Standardized Protocols: Pre-dry reagents and solvents (e.g., molecular sieves for DMF).

- In Situ Characterization: Use Raman spectroscopy to monitor reaction intermediates.

- Statistical Design (DoE): Apply factorial experiments to identify critical variables (e.g., catalyst loading, temperature).

Report confidence intervals and outlier analysis in publications .

Advanced: How do steric and electronic effects of the sulfonic acid group influence this compound’s coordination chemistry?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS): Probe metal-binding sites in complexes.

- Cyclic Voltammetry: Compare redox potentials with non-sulfonated analogs to quantify electronic effects.

- Crystallographic Database Mining: Analyze structural motifs in related sulfonates (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.